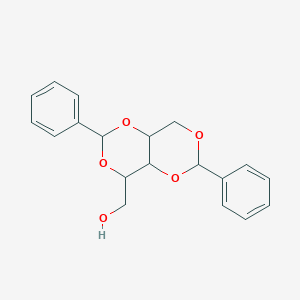
1,4-DI-O-Benzylidene-DL-ribitol
Overview
Description
1,4-DI-O-Benzylidene-DL-ribitol is a chemical compound known for its unique structure and properties It is a derivative of ribitol, a sugar alcohol, and features benzylidene groups attached to the ribitol backbone
Preparation Methods
The synthesis of 1,4-DI-O-Benzylidene-DL-ribitol typically involves the reaction of ribitol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of a benzylidene acetal, which is stabilized by the ribitol backbone. The reaction conditions often include the use of a catalyst, such as p-toluenesulfonic acid, and the reaction is carried out in an organic solvent like toluene .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
1,4-DI-O-Benzylidene-DL-ribitol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzylidene derivatives with different oxidation states. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the benzylidene groups back to benzyl alcohols. Sodium borohydride is a typical reducing agent used for this purpose.
Substitution: The benzylidene groups can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene ketones, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
1,4-DI-O-Benzylidene-DL-ribitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: This compound can be used in the study of carbohydrate metabolism and enzyme interactions. Its structure mimics certain natural substrates, making it useful in biochemical research.
Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a precursor for the development of new drugs or as a model compound for studying drug interactions.
Mechanism of Action
The mechanism by which 1,4-DI-O-Benzylidene-DL-ribitol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes involved in carbohydrate metabolism, acting as an inhibitor or substrate analog. The benzylidene groups can influence the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
1,4-DI-O-Benzylidene-DL-ribitol can be compared to other benzylidene derivatives, such as 1,3:2,4-Dibenzylidene-D-sorbitol (DBS). While both compounds feature benzylidene groups, their structural differences lead to distinct properties and applications. For example, DBS is known for its gelation properties and is used as a low-molecular-weight gelator in various applications .
Similar compounds include:
1,32,4-Dibenzylidene-D-sorbitol (DBS): Known for its gelation properties.
1,32,4-Di-O-dimethylbenzylidene-D-sorbitol (DMDBS): Used in dye-sensitized solar cells for its gelation properties and stability.
Properties
IUPAC Name |
(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c20-11-15-17-16(23-19(22-15)14-9-5-2-6-10-14)12-21-18(24-17)13-7-3-1-4-8-13/h1-10,15-20H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUICHKHZZLYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(OC(O2)C3=CC=CC=C3)CO)OC(O1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277245 | |
| Record name | MLS002637561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5348-90-3, 59782-28-4 | |
| Record name | MLS002637561 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002637561 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


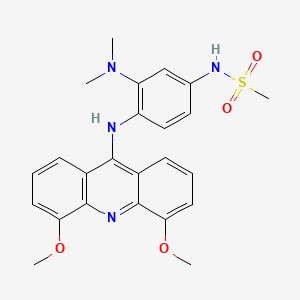
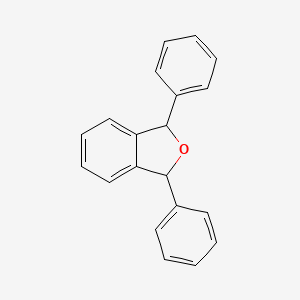
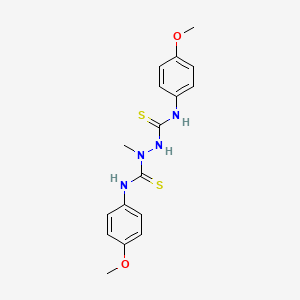
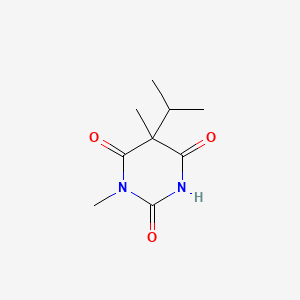

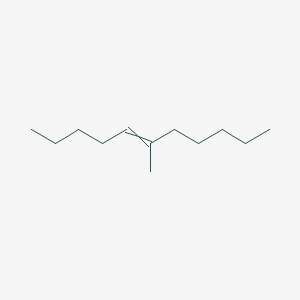
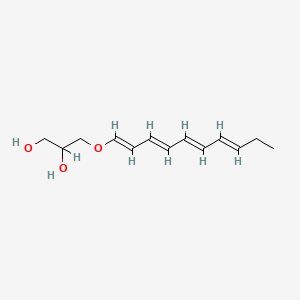
![Ethyl 8-((tert-butoxycarbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B14162990.png)
![2-Butenamide, 4-(dimethylamino)-N-[7-fluoro-4-[(2-methylphenyl)amino]imidazo[1,5-a]quinoxalin-8-yl]-N-methyl-, (2E)-](/img/structure/B14162991.png)
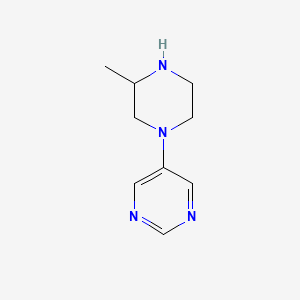
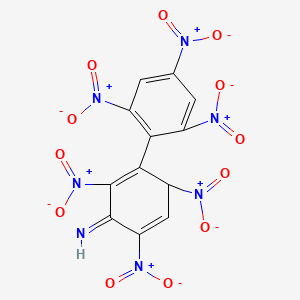
![2-Thiazolecarboxylic acid, 5-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B14163005.png)
![3-chloro-1-(2-methylpropyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14163010.png)
![3,3-Diphenyl-2-[1-(2,4,6-trimethylphenyl)ethyl]oxaziridine](/img/structure/B14163011.png)
